molecular formula C18H15FN2O2 B3015882 2-(4-fluorobenzyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one CAS No. 941930-05-8

2-(4-fluorobenzyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one

Cat. No.: B3015882
CAS No.: 941930-05-8
M. Wt: 310.328
InChI Key: PJMRBUYKMBXNKX-UHFFFAOYSA-N
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Description

2-(4-fluorobenzyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a pyridazinone core substituted with a 4-fluorobenzyl group and a 4-methoxyphenyl group. Its unique structure imparts specific chemical and biological properties, making it a subject of study in medicinal chemistry and other scientific disciplines.

Scientific Research Applications

2-(4-fluorobenzyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Biological Research: It is used as a tool compound to investigate biological pathways and molecular targets.

    Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorobenzyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of Substituents: The 4-fluorobenzyl and 4-methoxyphenyl groups are introduced via nucleophilic substitution reactions. These reactions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the nucleophile, followed by the addition of the electrophilic aromatic halides.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. These methods focus on maximizing yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorobenzyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated aromatic compounds with strong bases like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2-(4-fluorobenzyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorobenzyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one
  • 2-(4-bromobenzyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one
  • 2-(4-methylbenzyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one

Uniqueness

2-(4-fluorobenzyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one is unique due to the presence of the fluorine atom in the benzyl group. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties compared to its analogs with different substituents.

Properties

IUPAC Name

2-[(4-fluorophenyl)methyl]-6-(4-methoxyphenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O2/c1-23-16-8-4-14(5-9-16)17-10-11-18(22)21(20-17)12-13-2-6-15(19)7-3-13/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJMRBUYKMBXNKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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